Clopamide-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

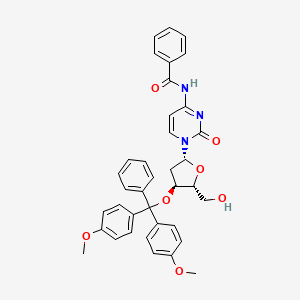

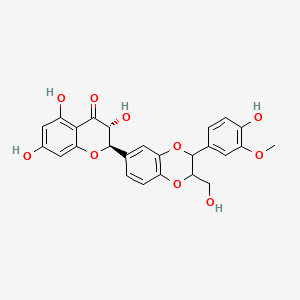

Clopamide-d6 is a deuterated form of Clopamide, a piperidine diuretic with antihypertensive properties. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic investigations. The molecular formula of this compound is C14H14D6ClN3O3S, and it has a molecular weight of 351.88 g/mol.

Wirkmechanismus

Target of Action

Clopamide-d6, like its parent compound Clopamide, is primarily a diuretic agent with antihypertensive activity . It acts on the kidneys, specifically at the distal convoluted tubule (DCT) of the nephron . The primary target of this compound is the sodium-chloride symporter located in the DCT .

Mode of Action

This compound inhibits the sodium-chloride symporter in the DCT . It selectively binds at the chloride binding site of the sodium-chloride symporter in the proximal convoluted tubule (PCT) cells on the luminal (interior) side . This interaction interferes with the reabsorption of sodium chloride, leading to an equiosmolar excretion of water along with sodium chloride .

Pharmacokinetics

Clopamide is an orally administered drug

Result of Action

The primary result of this compound action is increased diuresis, or urine production. By inhibiting the sodium-chloride symporter, it increases the excretion of sodium, chloride, and water. This action reduces fluid volume in the body, which can help lower blood pressure and reduce edema .

Biochemische Analyse

Biochemical Properties

Clopamide-d6, like its parent compound Clopamide, is believed to interact with the sodium-chloride symporter in the kidneys . It selectively binds at the chloride binding site of the sodium-chloride symporter in the proximal convoluted tubule (PCT) cells on the luminal (interior) side . This interaction interferes with the reabsorption of sodium chloride, leading to an equi-osmolar excretion of water along with sodium chloride .

Cellular Effects

The primary cellular effect of this compound is the inhibition of the sodium-chloride symporter in the kidneys . This inhibition disrupts the reabsorption of sodium chloride, leading to increased diuresis

Molecular Mechanism

The molecular mechanism of action of this compound is likely similar to that of Clopamide. Clopamide acts in the kidneys, at the distal convoluted tubule (DCT) of the nephron where it inhibits the sodium-chloride symporter . It selectively binds at the chloride binding site of the sodium-chloride symporter in the PCT cells on the luminal (interior) side .

Temporal Effects in Laboratory Settings

It is known that the parent compound, Clopamide, has a significant diuretic effect in humans .

Dosage Effects in Animal Models

Animal models are widely used for novel drug development for treatment of diabetes and its complications .

Metabolic Pathways

Clopamide is known to act in the kidneys, where it inhibits the sodium-chloride symporter .

Transport and Distribution

Clopamide is known to act in the kidneys, where it inhibits the sodium-chloride symporter .

Subcellular Localization

Clopamide is known to act in the kidneys, where it inhibits the sodium-chloride symporter .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Clopamide-d6 involves the incorporation of deuterium atoms into the Clopamide molecule. This can be achieved through several methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

cGMP Synthesis: Ensuring the synthesis process adheres to current Good Manufacturing Practices (cGMP) to maintain high purity and quality.

Specialized Reactions: Utilizing specialized reactions in a controlled environment to achieve the desired deuteration level.

Analyse Chemischer Reaktionen

Types of Reactions: Clopamide-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, particularly involving the sulfonamide and piperidine groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .

Wissenschaftliche Forschungsanwendungen

Clopamide-d6 has a wide range of scientific research applications, including:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and absorption rates.

Metabolic Investigations: Understanding the metabolic fate of this compound in biological systems.

Drug Development: Used as a reference standard in the development of new diuretic drugs.

Chemical Research: Studying the effects of deuterium substitution on chemical reactivity and stability

Vergleich Mit ähnlichen Verbindungen

Clopamide: The non-deuterated form of Clopamide-d6.

Hydrochlorothiazide: Another thiazide-like diuretic with similar mechanisms of action.

Chlorothiazide: A thiazide diuretic used for similar therapeutic purposes.

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s metabolic stability and pharmacokinetic profile, making it a valuable tool in drug development and metabolic studies .

Eigenschaften

CAS-Nummer |

1346602-07-0 |

|---|---|

Molekularformel |

C₁₄H₁₄D₆ClN₃O₃S |

Molekulargewicht |

351.88 |

Synonyme |

rel-3-(Aminosulfonyl)-4-chloro-N-[(2R,6S)-2,6-(dimethyl-d6)-1-piperidinyl]benzamide; 4-Chloro-N-[(cis-2,6-(dimethyl-d6)piperidino]-3-sulfamoylbenzamide; Adurix-d6; Aquex-d6; Brinaldix-d6; Chlosudimeprimyl-d6; Clopamide-d6; Clopamidum-d6; DT 327-d6; N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)